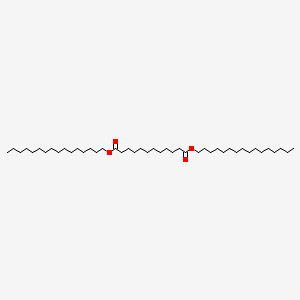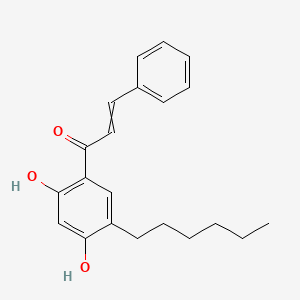
1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one is an organic compound with the molecular formula C21H24O3. It is known for its unique structure, which includes a hexyl chain and two hydroxyl groups attached to a phenyl ring, along with a phenylprop-2-EN-1-one moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one typically involves the condensation of 5-hexyl-2,4-dihydroxybenzaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenylprop-2-EN-1-one moiety can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Hexyl-2,4-dihydroxyphenyl)ethanone: Similar structure but lacks the phenylprop-2-EN-1-one moiety.
1-(5-Hexyl-2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone: Contains a pyrazole ring instead of the phenylprop-2-EN-1-one moiety.
1-(5-Hexyl-2,4-dihydroxyphenyl)heptan-1-one: Similar structure but with a heptanone chain instead of the phenylprop-2-EN-1-one moiety.
Uniqueness
1-(5-Hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-EN-1-one is unique due to its combination of a hexyl chain, two hydroxyl groups, and a phenylprop-2-EN-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
38482-02-9 |
|---|---|
Fórmula molecular |
C21H24O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-(5-hexyl-2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H24O3/c1-2-3-4-8-11-17-14-18(21(24)15-20(17)23)19(22)13-12-16-9-6-5-7-10-16/h5-7,9-10,12-15,23-24H,2-4,8,11H2,1H3 |
Clave InChI |
NBLRWMWYAVQRIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1O)O)C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)


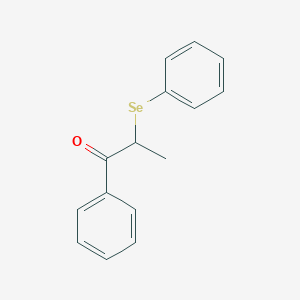

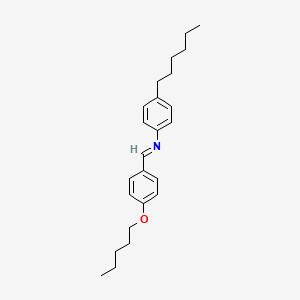
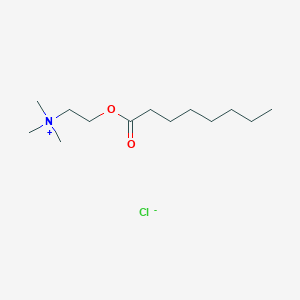
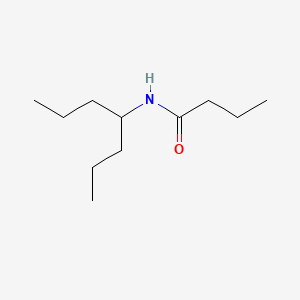
![2-Naphthalenecarboxamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[(2-nitrophenyl)azo]-](/img/structure/B14672872.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)

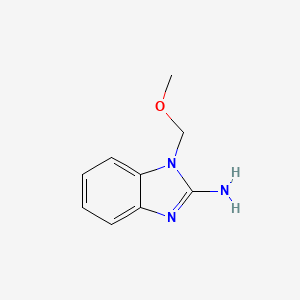
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)
